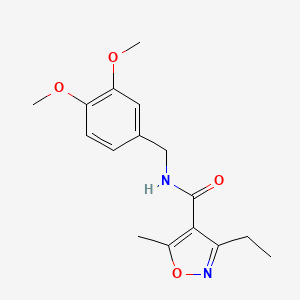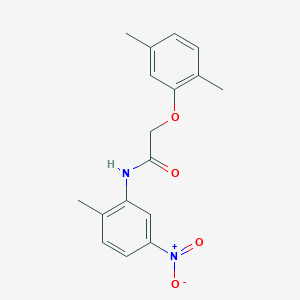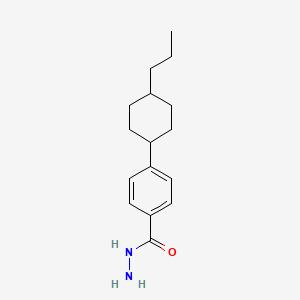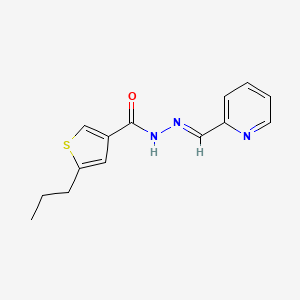![molecular formula C12H11F6NO2 B5751659 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)
3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as AChE inhibitor, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. AChE inhibitors have been used for a variety of purposes, including the treatment of Alzheimer's disease and other neurological disorders.
Mécanisme D'action
The mechanism of action of 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, this compound inhibitors increase the levels of acetylcholine in the nervous system, leading to increased cholinergic transmission. This increased transmission can lead to improved cognitive function and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound inhibitors are primarily related to their effects on cholinergic transmission. Increased cholinergic transmission can lead to improved cognitive function and memory, as well as increased muscle strength and tone. However, excessive cholinergic transmission can lead to adverse effects such as nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors in lab experiments include their ability to increase cholinergic transmission and improve cognitive function and memory. This compound inhibitors have also been used to study the effects of pesticides and nerve agents on the nervous system. However, the limitations of using this compound inhibitors include their potential for adverse effects such as nausea, vomiting, and diarrhea. Additionally, this compound inhibitors can be toxic at high doses, making it important to use them in a controlled environment.
Orientations Futures
For research on 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors include the development of new compounds with improved efficacy and safety profiles. Additionally, this compound inhibitors may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to investigate the potential therapeutic uses of this compound inhibitors in these and other neurological disorders.
Méthodes De Synthèse
The synthesis of 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can be achieved through a two-step process. The first step involves the reaction of 3,5-dimethylphenol with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl] carbonate. The second step involves the reaction of this intermediate with ammonia to form the final product, this compound.
Applications De Recherche Scientifique
3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate inhibitors have been widely used in scientific research to study the role of acetylcholine in the nervous system. These inhibitors have been used to investigate the effects of acetylcholine on learning and memory, as well as the role of acetylcholine in various neurological disorders. This compound inhibitors have also been used to study the effects of pesticides and nerve agents on the nervous system.
Propriétés
IUPAC Name |
(3,5-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO2/c1-6-3-7(2)5-8(4-6)21-10(20)19-9(11(13,14)15)12(16,17)18/h3-5,9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMYHIHEKMXHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5751581.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
![1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B5751618.png)

![3,5-bis[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5751631.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)







